
Boric Acid Tris(hexafluoroisopropyl) Ester
Overview
Description
Boric Acid Tris(hexafluoroisopropyl) Ester is a useful research compound. Its molecular formula is C9H3BF18O3 and its molecular weight is 511.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Esterification of Carboxylic Acids
- A method for esterification of mono- and dicarboxylic acids by tributyl borate is reported. Boric acid is a side product in this reaction, suggesting potential applications for boric acid esters in similar processes (Mansoori, Seyidov Tataroglu, & Sadaghian, 2005).
Industrial Applications of Boric Acid Esters
- Boric acid esters are used in various industrial applications, including the production of sodium borohydride, gas fluxing, polymer additives, in hydraulic fluids and lubricants, as biocides, and in hydrocarbon oxidation (E. Docks, 2000).
Chemoselective Esterification Catalyzed by Boric Acid
- Boric acid catalyzes selective esterification of alpha-hydroxycarboxylic acids without significantly affecting other carboxylic acids. This demonstrates the potential for boric acid in chemoselective synthesis processes (Houston, Wilkinson, & Blanchfield, 2004).
Flame Retardant Properties
- Boric acid is used in flame retardant finishing of cotton fabric. The synergistic effects of boron and nitrogen elements in these applications enhance flame retardancy (Xie, Gao, & Zhang, 2013).
Role in Polymer Synthesis
- Boric acid esters are utilized in synthesizing heat-resistant polymers based on polymethylene esters of phenols and boric acid. They are used as binders and additives in composite materials (Lenskiy, Korabel'nikov, Ozhogin, Novitskiy, & Shul′ts, 2019).
Use as a Precatalyst in Hydroboration
- Boric acid serves as a precatalyst for hydroboration of esters, offering a safer and greener alternative to traditional methods (Légaré Lavergne, To, & Fontaine, 2021).
Catalysis of Sulfide Oxidation
- Boric acid is an efficient catalyst for the selective oxidation of sulfides to sulfoxides or sulfones under solvent-free conditions, showcasing its utility in eco-friendly catalysis (Rostami & Akradi, 2010).
Antimicrobial Properties
- Boric acid esters of various alcohols exhibit antimicrobial activity, particularly in spent coolantsof water-based cutting fluids. This highlights their potential as biocides in industrial applications (Watanabe, Fujita, & Sakamoto, 1988).
Applications in Lubricants and Corrosion Inhibitors
- The ester of boric acid, in combination with triethanolamine, has been studied for its protective effectiveness as a water-soluble corrosion inhibitor. This combination is effective in anticorrosive protection for agricultural and forestry machinery during long-term storage (Gaidar, Nizamov, Golubev, & Golubev, 2018).
Enhancing Ionic Transport in Electrolyte Solutions
- The addition of a boric acid ester monomer to electrolyte solutions and gel electrolytes increases their ionic conductivity, highlighting potential applications in electrochemical systems (Hirakimoto, Nishiura, & Watanabe, 2001).
Mechanism of Action
Target of Action
Boric Acid Tris(hexafluoroisopropyl) Ester is a versatile compound used in organic synthesis . It is often used as a catalyst or reagent in various reactions . The primary targets of this compound are the reactant molecules in the reactions it catalyzes or participates in.
Mode of Action
The compound interacts with its targets by facilitating the formation of new bonds or the breaking of existing ones. This can lead to significant changes in the structure and properties of the target molecules .
Biochemical Pathways
This compound is involved in several biochemical pathways, including the synthesis of fluorinated compounds and the catalysis of olefin polymerization and aromatic compound boronation . These pathways can have various downstream effects, depending on the specific reactions and the molecules involved.
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific reactions it is involved in. For example, in the synthesis of fluorinated compounds, it can help incorporate fluorine atoms into the target molecules, altering their properties .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of moisture can lead to its decomposition . Therefore, it is typically stored under an inert gas and in a cool, dry place .
Biochemical Analysis
Biochemical Properties
Boric Acid Tris(hexafluoroisopropyl) Ester plays a significant role in biochemical reactions due to its unique chemical structure. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. The compound is known to form stable complexes with certain enzymes, thereby modulating their catalytic activity. For instance, it can act as an inhibitor for enzymes that require boron as a cofactor, thereby affecting metabolic pathways that depend on these enzymes .
Cellular Effects
This compound has been shown to impact various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling molecules, leading to changes in cellular responses. Additionally, it has been observed to affect the expression of certain genes involved in metabolic processes, thereby influencing the overall metabolic state of the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific sites on enzymes and proteins, leading to inhibition or activation of their activity. For example, it can inhibit the activity of enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound has been associated with alterations in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in metabolic pathways and cellular responses. Toxic or adverse effects have been observed at high doses, including disruptions in cellular homeostasis and potential toxicity to certain tissues .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that play key roles in these processes. The compound can affect metabolic flux and metabolite levels by modulating the activity of enzymes involved in key metabolic pathways. For example, it can inhibit enzymes that are critical for the synthesis of certain metabolites, leading to changes in their levels within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, and it can bind to proteins that facilitate its distribution within the cell. These interactions can affect the localization and accumulation of the compound in different cellular compartments .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization is important for its interaction with biomolecules and its overall biochemical activity .
Properties
IUPAC Name |
tris(1,1,1,3,3,3-hexafluoropropan-2-yl) borate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3BF18O3/c11-4(12,13)1(5(14,15)16)29-10(30-2(6(17,18)19)7(20,21)22)31-3(8(23,24)25)9(26,27)28/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCMBIWYUVPAPEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(OC(C(F)(F)F)C(F)(F)F)(OC(C(F)(F)F)C(F)(F)F)OC(C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3BF18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6919-80-8 | |
| Record name | Tris(2H-hexafluoroisopropyl) borate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


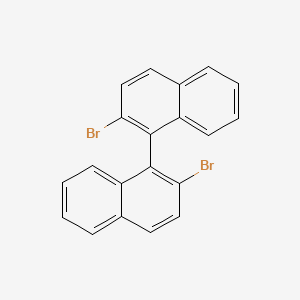
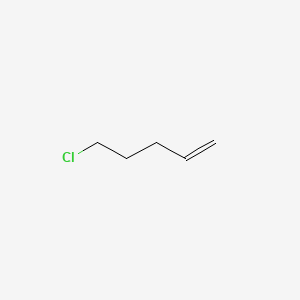
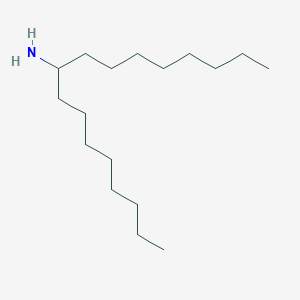

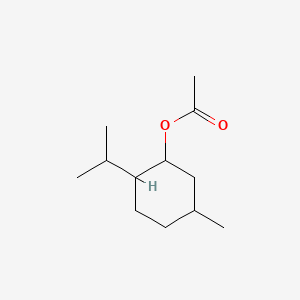
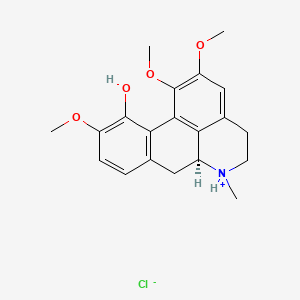

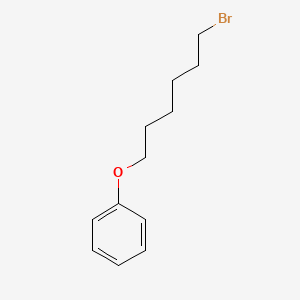

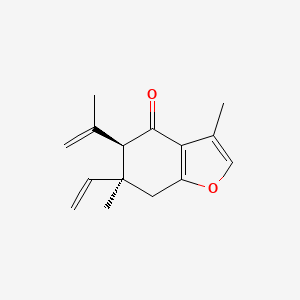
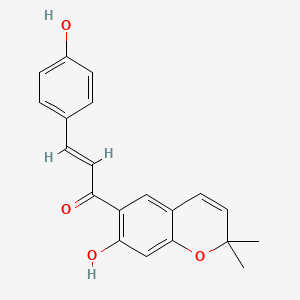
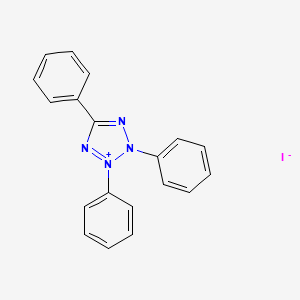
![17-[(E)-5,6-dimethylhept-3-en-2-yl]-3,5-dihydroxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B1630874.png)

